4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride
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Overview
Description
4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H10BrNO2S·HCl. It is known for its unique structure, which includes a brominated thiophene ring and an amino acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position.
Amino Acid Coupling: The brominated thiophene is then coupled with an amino acid derivative under specific reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Dimethylamino)butanoic acid hydrochloride: Similar in structure but with a dimethylamino group instead of the bromothiophene moiety.
4-(Boc-amino)butyl bromide: Contains a bromobutyl group and is used in different synthetic applications.
Uniqueness: 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride is unique due to its combination of a brominated thiophene ring and an amino acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-3-(4-bromothiophen-2-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c9-6-2-7(13-4-6)5(3-10)1-8(11)12;/h2,4-5H,1,3,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUCQOBVFGYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(CC(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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